molecular formula C12H16O5 B8741302 2,3,4,5-Tetramethoxy-6-methylbenzaldehyde CAS No. 89048-25-9

2,3,4,5-Tetramethoxy-6-methylbenzaldehyde

Cat. No. B8741302
Key on ui cas rn: 89048-25-9
M. Wt: 240.25 g/mol
InChI Key: OUWUDTLJMYMXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09089605B2

Procedure details

According to the procedure by Ohkawa et al.,15 6 (0.690 g, 3.25 mmol) was dissolved in CH2Cl2 (2.0 mL) in a flame-dried 25 mL round bottom flask and cooled to 0° C. α,α-dichloromethyl methyl ether (0.85 ml, 9.6 mmol) was then added at 0° C., followed by TiCl4 (1 M in CH2Cl2, 9.0 ml, 9.0 mmol) at 0° C. The reaction was warmed slowly to room temperature and stirred for 6 hours under argon. The reaction was then poured into chilled water and stirred for 10 minutes. The reaction was diluted with EtOAc, washed with brine, dried over MgSO4, filtered, and condensed. The crude oil was then purified by flash chromatography (1:49 EtOAc:hexanes if made via p-cresol; 3:17 EtOAc:hexanes if made via Wolffe-Kishner reduction) to provide 7 (0.696 g, 2.90 mmol, 89%) as a yellow oil.
Name
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
9 mL
Type
catalyst
Reaction Step Six
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[C:7]([O:11][CH3:12])[C:6]([O:13][CH3:14])=[CH:5][C:4]=1[CH3:15].[CH3:16][O:17]C(Cl)Cl.O>C(Cl)Cl.CCOC(C)=O.Cl[Ti](Cl)(Cl)Cl>[CH3:15][C:4]1[C:5]([CH:16]=[O:17])=[C:6]([O:13][CH3:14])[C:7]([O:11][CH3:12])=[C:8]([O:9][CH3:10])[C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
COC1=C(C=C(C(=C1OC)OC)OC)C
Step Two
Name
Quantity
0.85 mL
Type
reactant
Smiles
COC(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
9 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 hours under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added at 0° C.
ADDITION
Type
ADDITION
Details
The reaction was then poured
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
The crude oil was then purified by flash chromatography (1:49 EtOAc:hexanes if made via p-cresol; 3:17 EtOAc:hexanes if made via Wolffe-Kishner reduction)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=C(C(=C(C(=C1C=O)OC)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.9 mmol
AMOUNT: MASS 0.696 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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